molecular formula C13H17NOS B15466489 1-(Hexylsulfanyl)-4-isocyanatobenzene CAS No. 54528-25-5

1-(Hexylsulfanyl)-4-isocyanatobenzene

Cat. No.: B15466489
CAS No.: 54528-25-5
M. Wt: 235.35 g/mol
InChI Key: BJUCSRUZEJBQCE-UHFFFAOYSA-N
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Description

1-(Hexylsulfanyl)-4-isocyanatobenzene is a chemical building block of interest in advanced materials science and organic synthesis. This compound features an isocyanate group (-N=C=O) attached to a phenyl ring, which is also substituted with a hexylsulfanyl chain. The electron-rich sulfur-containing chain can influence the reactivity of the aromatic system, while the terminal isocyanate group is highly reactive toward nucleophiles, making it a valuable precursor for the formation of ureas, polyurethanes, and other heterocyclic structures through addition reactions . Researchers may employ this compound as a key intermediate in the development of novel polymers, liquid crystals, or functional materials where the incorporation of both a flexible sulfur-alkyl chain and a highly cross-linkable isocyanate group is desired. The structure is related to other sulfanyl- and sulfonyl-isocyanatobenzenes documented in chemical databases . Consistent with the handling of similar isocyanate compounds, appropriate safety precautions must be observed . 1-((Isocyanomethyl)sulfonyl)-4-methylbenzene, for example, is classified with the signal word "Danger" and hazard statements indicating toxicity if inhaled, in contact with skin, or swallowed . Therefore, this compound should be handled exclusively by qualified professionals in a well-ventilated environment, such as a fume hood, and with the use of appropriate personal protective equipment (PPE). 1-(Hexylsulfanyl)-4-isocyanatobenzene is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

54528-25-5

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

1-hexylsulfanyl-4-isocyanatobenzene

InChI

InChI=1S/C13H17NOS/c1-2-3-4-5-10-16-13-8-6-12(7-9-13)14-11-15/h6-9H,2-5,10H2,1H3

InChI Key

BJUCSRUZEJBQCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=CC=C(C=C1)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-(Hexylsulfanyl)-4-isocyanatobenzene and structurally related compounds:

Compound Name CAS No. Molecular Formula Functional Groups Substituents Molecular Weight Physical State Key Hazards
1-(Hexylsulfanyl)-4-isocyanatobenzene* N/A C₁₃H₁₇NOS₂ Isocyanate (–N=C=O) Hexylsulfanyl (–S–C₆H₁₃) ~283.4 Likely liquid Irritant, sensitizer (assumed)
1-(Difluoromethyl)-4-isocyanatobenzene 76729-40-3 C₈H₅F₂NO Isocyanate Difluoromethyl (–CF₂H) 169.13 Liquid Corrosive, acute toxicity (H314)
Hexamethylene diisocyanate 822-06-0 C₈H₁₂N₂O₂ Two isocyanates Aliphatic hexyl chain 168.19 Liquid Respiratory sensitizer (H334)
1-[(Difluoromethyl)Sulfanyl]-4-Isothiocyanatobenzene 189281-93-4 C₈H₅F₂NS₂ Isothiocyanate (–N=C=S) Difluoromethylsulfanyl (–S–CF₂H) 213.28 Solid/Liquid Toxic if inhaled (H331)
4-(Methylthio)phenyl isothiocyanate 15863-56-6 C₈H₇NOS₂ Isothiocyanate Methylthio (–S–CH₃) 197.28 Liquid Skin irritation (H315)
1-Isocyanato-2-methyl-4-nitro-benzene N/A C₈H₆N₂O₃ Isocyanate, nitro (–NO₂) Methyl (–CH₃), nitro 178.15 Solid Oxidizer, explosive potential

Key Comparisons

Functional Group Reactivity Isocyanate vs. Isothiocyanate: The isocyanate group (–N=C=O) in the target compound is more reactive toward nucleophiles (e.g., amines, alcohols) than the isothiocyanate (–N=C=S) in analogs like and . This makes it more suitable for polyurethane or urea synthesis . Diisocyanates: Hexamethylene diisocyanate has two reactive sites, enabling cross-linking in polymers, whereas mono-isocyanates like the target compound are used for linear polymer chains or small-molecule derivatization.

Substituent Effects Hexylsulfanyl Group: The long alkyl chain in the target compound increases hydrophobicity compared to smaller substituents (e.g., –CF₂H in or –S–CH₃ in ). This may enhance membrane permeability in biological applications or compatibility with non-polar solvents.

Hazard Profile

  • Isocyanates generally pose respiratory and dermal sensitization risks (e.g., ). The hexylsulfanyl group may mitigate volatility compared to smaller analogs like , reducing inhalation hazards.
  • Isothiocyanates (e.g., ) are less reactive but still toxic, often requiring similar precautions.

Applications

  • The target compound’s structure suggests utility in specialty polymers or as a building block in organic synthesis. In contrast, diisocyanates like are industrial-scale raw materials for polyurethanes, while isothiocyanates are common in agrochemicals .

Research Findings and Data Gaps

  • Synthesis: No direct synthesis data exist for 1-(Hexylsulfanyl)-4-isocyanatobenzene, but methods for analogs (e.g., nucleophilic substitution of halobenzenes with thiols ) could be adapted.
  • Stability : Long alkyl chains may reduce crystallinity, as seen in , but could increase susceptibility to oxidative degradation at the sulfur atom.
  • Toxicity : While isocyanate hazards are well-documented , the hexylsulfanyl group’s impact on toxicity remains unstudied.

Preparation Methods

Direct Phosgenation of 4-Aminophenyl Hexyl Sulfide

The traditional phosgene method involves reacting 4-aminophenyl hexyl sulfide (4-APHS) with phosgene (COCl₂) to yield the target isocyanate. This two-step process typically proceeds via intermediate carbamoyl chloride formation, followed by dehydrochlorination.

Reaction Mechanism :

  • Carbamoyl Chloride Formation :
    $$ \text{4-APHS} + \text{COCl}_2 \rightarrow \text{4-(Hexylsulfanyl)phenylcarbamoyl Chloride} + \text{HCl} $$
  • Dehydrochlorination :
    $$ \text{4-(Hexylsulfanyl)phenylcarbamoyl Chloride} \rightarrow \text{1-(Hexylsulfanyl)-4-isocyanatobenzene} + \text{HCl} $$

Process Conditions :

  • Liquid Phase Phosgenation : Conducted in inert solvents like o-dichlorobenzene (ODCB) at 50–100°C. Excess phosgene (2–3 equivalents) ensures complete conversion.
  • Gas Phase Phosgenation : Utilizes vaporized phosgene and amine at elevated temperatures (200–300°C) for rapid reaction kinetics, though this method is less common for aromatic isocyanates due to decomposition risks.

Challenges :

  • Phosgene’s high toxicity necessitates stringent safety protocols.
  • Byproduct HCl requires efficient scrubbing to prevent equipment corrosion.

Non-Phosgene Synthesis Strategies

Dimethyl Carbonate (DMC) Carbamate Route

This method replaces phosgene with dimethyl carbonate (DMC), a greener reagent, to form a carbamate intermediate, which is thermally decomposed to the isocyanate.

Reaction Pathway :

  • Carbamate Synthesis :
    $$ \text{4-APHS} + \text{DMC} \xrightarrow{\text{Catalyst}} \text{4-(Hexylsulfanyl)phenylmethyl Carbamate} + \text{MeOH} $$
  • Thermal Decomposition :
    $$ \text{Carbamate} \xrightarrow{\Delta, \text{Catalyst}} \text{1-(Hexylsulfanyl)-4-isocyanatobenzene} + \text{CO}_2 + \text{MeOH} $$

Catalytic Systems :

  • ZnO and Zn Acetate : Achieve >95% carbamate conversion at 180–240°C.
  • FeCl₃ : Effective for carbamate synthesis at 90°C with a 20:1 DMC:amine molar ratio.

Optimization Data :

Substrate Catalyst Temp (°C) Time (h) DMC:Amine Carbamate Yield (%)
4-APHS FeCl₃ 90 24 20:1 >99
4-APHS ZnO 180 2.5 97

Advantages :

  • Avoids phosgene, enhancing process safety.
  • Methanol and CO₂ byproducts are non-toxic and recyclable.

Triphosgene-Mediated Synthesis

Bis(trichloromethyl) carbonate (triphosgene) serves as a phosgene surrogate, offering improved handling and reduced volatility.

Procedure :

  • Acylation :
    $$ \text{4-APHS} + (\text{Cl}3\text{CO})2\text{CO} \rightarrow \text{4-(Hexylsulfanyl)phenylcarbamoyl Chloride} + \text{CO}_2 + \text{HCl} $$
  • Dehydrochlorination :
    $$ \text{Carbamoyl Chloride} \rightarrow \text{1-(Hexylsulfanyl)-4-isocyanatobenzene} + \text{HCl} $$

Conditions :

  • Conducted in cyanobenzene or chlorobenzene at 50–140°C.
  • Triphosgene (1.3 equivalents) ensures complete amine conversion.

Case Study :
A trial using 4-APHS and triphosgene in cyanobenzene at 140°C for 4 hours yielded 98.5% purity isocyanate after vacuum distillation.

Comparative Analysis of Methodologies

Parameter Phosgene Route DMC Route Triphosgene Route
Safety Low High Moderate
Yield (%) 85–90 95–97 90–98
Byproducts HCl, COCl₂ MeOH, CO₂ HCl
Scalability Industrial Pilot Lab-Scale

Key Findings :

  • Phosgene Routes : High yields but pose significant safety and environmental risks.
  • DMC Routes : Environmentally benign but require longer reaction times.
  • Triphosgene Routes : Balance safety and efficiency, ideal for small-scale production.

Q & A

Basic: What synthetic routes are recommended for preparing 1-(Hexylsulfanyl)-4-isocyanatobenzene with high purity?

Answer:
The synthesis typically involves two key steps: (1) introducing the hexylsulfanyl group to a benzene ring and (2) isocyanate functionalization. A common approach is:

  • Step 1: React 4-aminothiophenol with 1-bromohexane under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-(hexylsulfanyl)-4-aminobenzene.
  • Step 2: Treat the intermediate with phosgene (or safer alternatives like triphosgene) in anhydrous dichloromethane to convert the amine to the isocyanate group .
    Critical Considerations:
  • Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the isocyanate group .
  • Purity validation via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (monitor for absence of amine protons at δ ~5 ppm) .

Basic: How can researchers confirm the structural integrity of 1-(Hexylsulfanyl)-4-isocyanatobenzene?

Answer:
Combine spectroscopic and chromatographic methods:

  • FTIR: Confirm the isocyanate group (sharp peak at ~2250–2270 cm⁻¹) and thioether C–S stretch (~650 cm⁻¹) .
  • NMR:
    • ¹H NMR: Hexyl chain protons (δ 0.8–1.5 ppm), aromatic protons (δ 7.2–7.6 ppm), and absence of NH₂ signals.
    • ¹³C NMR: Isocyanate carbon at δ ~125–130 ppm .
  • Mass Spectrometry (EI-MS): Molecular ion peak at m/z 265.4 (C₁₃H₁₇NOS) .

Advanced: What strategies mitigate competing side reactions during isocyanate group formation?

Answer:
Side reactions (e.g., urea formation, hydrolysis) are common. Mitigation strategies include:

  • Controlled Reaction Conditions:
    • Use anhydrous solvents (e.g., DCM, THF) and molecular sieves to scavenge moisture .
    • Maintain low temperatures (0–5°C) during phosgene addition .
  • Alternative Reagents: Replace phosgene with triphosgene (less hazardous) or employ Curtius rearrangement of acyl azides .
  • Real-Time Monitoring: Use in-situ IR spectroscopy to track isocyanate formation and detect intermediates .

Advanced: How do solvent polarity and temperature influence the stability of 1-(Hexylsulfanyl)-4-isocyanatobenzene?

Answer:
The isocyanate group is highly moisture-sensitive. Stability studies show:

  • Non-Polar Solvents (e.g., Toluene): Extend shelf life (≤72 hours at 25°C) by reducing hydrolysis .
  • Polar Aprotic Solvents (e.g., DMF): Accelerate decomposition (t₁/₂ ~12 hours) due to trace water .
  • Low-Temperature Storage: At 4°C in sealed vials under Ar, stability exceeds 1 month .

Advanced: How should researchers resolve contradictions in reported reactivity of aryl isocyanates with thiols?

Answer:
Literature discrepancies arise from competing pathways (e.g., nucleophilic attack vs. redox reactions). Methodological solutions:

  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying pH and solvent conditions .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity of thiol-isocyanate interactions .
  • Controlled Experiments: Compare reactivity of 1-(Hexylsulfanyl)-4-isocyanatobenzene with aliphatic vs. aromatic thiols to isolate steric/electronic effects .

Advanced: What analytical methods detect trace impurities in 1-(Hexylsulfanyl)-4-isocyanatobenzene?

Answer:
Impurities (e.g., residual amine, hydrolyzed urea) are critical for reproducibility:

  • GC-MS: Detect volatile byproducts (e.g., hexanethiol) using a DB-5 column and He carrier gas .
  • LC-MS (ESI+): Identify non-volatile impurities (e.g., bis-urea derivatives) with a mass accuracy of ±2 ppm .
  • X-ray Crystallography: Confirm crystal structure purity if single crystals are obtainable .

Basic: What safety protocols are essential when handling 1-(Hexylsulfanyl)-4-isocyanatobenzene?

Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coat. Use a fume hood for all procedures .
  • Spill Management: Neutralize isocyanate spills with dry sand or specialized absorbents (e.g., 10% aqueous ethanolamine) .
  • Waste Disposal: Hydrolyze waste with excess water/ethanol (1:1) before disposal .

Advanced: How can computational chemistry predict the reactivity of 1-(Hexylsulfanyl)-4-isocyanatobenzene in polymer synthesis?

Answer:

  • Molecular Dynamics (MD): Simulate cross-linking behavior with polyols (e.g., PEG) to optimize curing conditions .
  • QSPR Models: Relate substituent effects (e.g., hexylsulfanyl group) to reaction enthalpy using Hammett σ constants .
  • Docking Studies: Predict interactions with biological targets (e.g., enzyme active sites) for drug delivery applications .

Basic: What are the key applications of 1-(Hexylsulfanyl)-4-isocyanatobenzene in materials science?

Answer:

  • Polymer Cross-Linking: Acts as a monomer in polyurethane synthesis, enhancing thermal stability (Tg ~120°C) .
  • Surface Functionalization: Forms self-assembled monolayers (SAMs) on gold via thiolate anchoring .

Advanced: How does the hexylsulfanyl group influence the electronic properties of the isocyanate moiety?

Answer:

  • Electron-Donating Effect: The thioether group donates electron density via resonance, reducing isocyanate electrophilicity (confirmed by NBO analysis) .
  • Impact on Reactivity: Slower reaction kinetics with amines compared to unsubstituted phenyl isocyanates (k₂ reduced by ~40%) .

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